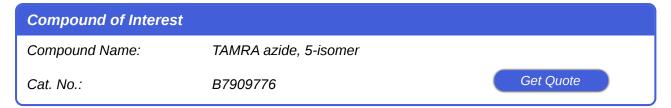


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5-TAMRA Azide: A Comprehensive Technical Guide to its Spectral Properties and Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties of 5-Carboxytetramethylrhodamine (5-TAMRA) azide, a widely utilized fluorescent probe in biological research and drug development. This document details its core spectral characteristics, provides experimental protocols for its use, and illustrates a key experimental workflow.

Core Spectral and Physicochemical Properties

5-TAMRA azide is a bright, orange-red fluorescent dye that belongs to the rhodamine family. Its azide functional group allows for its covalent attachment to alkyne-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". This bioorthogonal reaction is highly specific and efficient, making 5-TAMRA azide an invaluable tool for fluorescently labeling proteins, nucleic acids, and other molecules.[1][2]

The key spectral properties of 5-TAMRA azide are summarized in the table below. It is important to note that slight variations in these values can be observed between different suppliers and measurement conditions (e.g., solvent).



Property	Value	Source(s)
Excitation Maximum (λex)	541 - 555 nm	[Jena Bioscience][3], [Lumiprobe][4], [Vector Laboratories][5]
Emission Maximum (λem)	567 - 579 nm	[Jena Bioscience][3], [Lumiprobe][4], [Vector Laboratories][5]
Molar Extinction Coefficient (ε)	84,000 - 92,000 M ⁻¹ cm ⁻¹	[Lumiprobe][4], [Vector Laboratories][5]
Fluorescence Quantum Yield (Φ)	~0.1	[Lumiprobe][4]
Molecular Weight	512.56 g/mol	[Lumiprobe][4]
Solubility	DMSO, DMF, Methanol	[Jena Bioscience][3]

Experimental Protocols General Protocol for Measuring Fluorescence Spectra

This protocol outlines the general steps for determining the fluorescence excitation and emission spectra of a fluorophore like 5-TAMRA azide.

Materials:

- Spectrofluorometer
- · Quartz cuvettes
- 5-TAMRA azide
- Anhydrous DMSO or ethanol
- Buffer of choice (e.g., Phosphate Buffered Saline, PBS)

Procedure:



- Stock Solution Preparation: Prepare a concentrated stock solution of 5-TAMRA azide (e.g., 1-10 mM) in anhydrous DMSO.
- Working Solution Preparation: Dilute the stock solution in the desired buffer (e.g., PBS) to a
 final concentration that results in an absorbance of less than 0.05 at the excitation maximum
 to avoid inner filter effects.
- Excitation Spectrum Measurement:
 - Set the emission wavelength to the expected maximum (e.g., 575 nm).
 - Scan a range of excitation wavelengths (e.g., 480-570 nm).
 - The peak of the resulting spectrum is the excitation maximum (λex).
- Emission Spectrum Measurement:
 - Set the excitation wavelength to the determined λex (e.g., 550 nm).
 - Scan a range of emission wavelengths (e.g., 560-650 nm).
 - The peak of the resulting spectrum is the emission maximum (λem).

Protocol for Determining Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method, comparing the fluorescence of the sample to a well-characterized standard, is commonly used. [6][7]

Materials:

- Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ ≈ 0.95)
- 5-TAMRA azide
- Ethanol (spectroscopic grade)



- UV-Vis spectrophotometer
- Spectrofluorometer

Procedure:

- Prepare Solutions: Prepare a series of dilutions for both the standard and 5-TAMRA azide in ethanol, ensuring the absorbance at the excitation wavelength is below 0.05.
- Measure Absorbance: Record the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
- Measure Fluorescence: Measure the fluorescence emission spectrum for each solution and integrate the area under the emission curve.
- Calculate Quantum Yield: The quantum yield of 5-TAMRA azide (Φ_sample) is calculated using the following equation:

```
\Phi sample = \Phi std * (I sample / I std) * (A std / A sample) * (n sample / n std)<sup>2</sup>
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Where:

- Φ std is the quantum yield of the standard.
- I is the integrated fluorescence intensity.
- A is the absorbance at the excitation wavelength.
- n is the refractive index of the solvent (n sample = n std if the same solvent is used).

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins

This protocol provides a general workflow for labeling an alkyne-modified protein with 5-TAMRA azide.

Materials:



- Alkyne-modified protein in a copper-compatible buffer (e.g., PBS, pH 7.4)
- 5-TAMRA azide
- Copper(II) sulfate (CuSO₄)
- Reducing agent (e.g., Sodium Ascorbate)
- Copper-chelating ligand (e.g., THPTA)
- DMSO

Procedure:

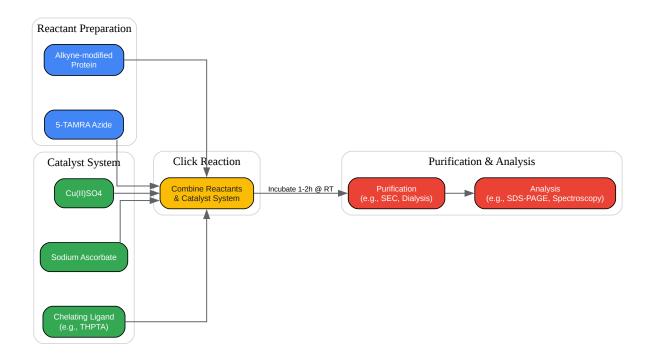
- · Prepare Reagents:
 - Dissolve the alkyne-modified protein in the reaction buffer.
 - Prepare a 10 mM stock solution of 5-TAMRA azide in DMSO.
 - Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 500 mM in water).
 - Prepare a stock solution of the copper-chelating ligand (e.g., 50 mM THPTA in water).
- Reaction Setup:
 - To the alkyne-modified protein solution, add 5-TAMRA azide to the desired final concentration (typically a molar excess).
 - Add the copper-chelating ligand.
 - o Add CuSO₄.
 - Initiate the reaction by adding the sodium ascorbate solution.
- Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.



 Purification: Remove excess reagents and purify the labeled protein using methods such as size exclusion chromatography or dialysis.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a primary application of 5-TAMRA azide for biomolecule labeling.



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